molecular formula C11H12ClF2N3 B12219935 N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12219935
M. Wt: 259.68 g/mol
InChI Key: BZLPQULIISRIOT-UHFFFAOYSA-N
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Description

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a 3,5-difluorobenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl group.

    Reduction: Reduced forms of the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Difluorobenzyl)-N-methylamine
  • 3,5-Difluorobenzyl mercaptan
  • N-(3,5-Difluorobenzyl)-1H-pyrazol-4-amine

Uniqueness

N-(3,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-difluorobenzyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12ClF2N3

Molecular Weight

259.68 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H11F2N3.ClH/c1-16-7-11(6-15-16)14-5-8-2-9(12)4-10(13)3-8;/h2-4,6-7,14H,5H2,1H3;1H

InChI Key

BZLPQULIISRIOT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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